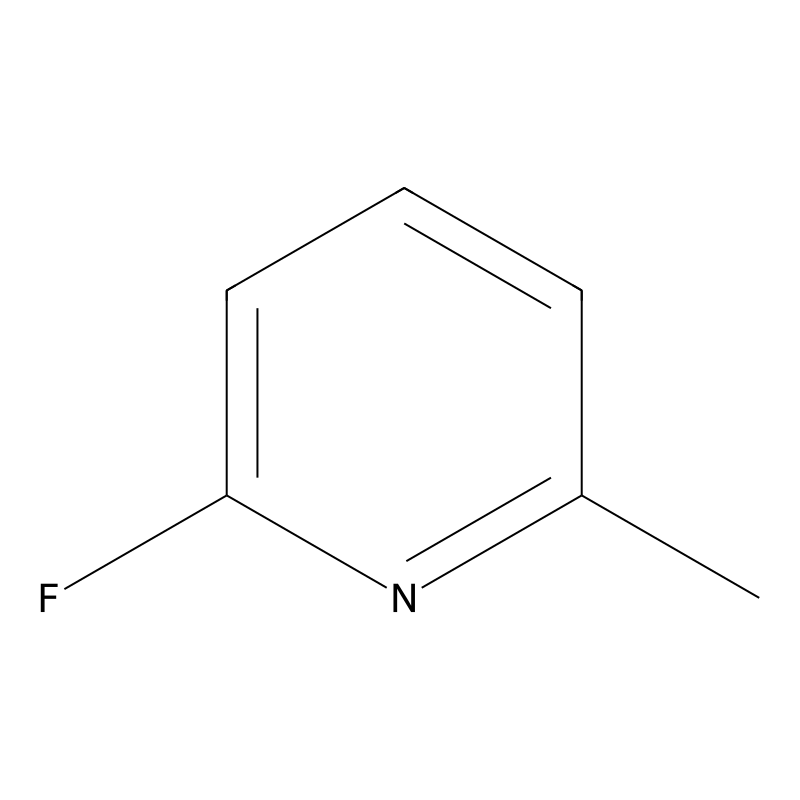

2-Fluoro-6-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Synthesis of Functional Molecules:

The presence of the fluorine and methyl groups in its structure makes 2-F-6-MP a valuable building block for the synthesis of more complex functional molecules. Researchers utilize it as a starting material for the preparation of various heterocyclic compounds, including pharmaceuticals, agrochemicals, and materials with specific functionalities [].

For instance, a study published in the journal "Tetrahedron Letters" describes the synthesis of novel fluorinated pyridyl derivatives using 2-F-6-MP as a key precursor []. These derivatives exhibit potential applications in medicinal chemistry due to their unique biological properties.

Solvent and Reaction Media:

-F-6-MP possesses suitable physical and chemical properties, such as a moderate boiling point and good thermal stability, making it applicable as a solvent or reaction medium in specific scientific research settings. Its ability to dissolve various organic compounds allows its use in reactions requiring non-aqueous environments.

A study published in the journal "Synthetic Communications" explores the use of 2-F-6-MP as a solvent for the palladium-catalyzed Suzuki-Miyaura coupling reaction, demonstrating its effectiveness in facilitating this important organic transformation.

Reference Compound in Spectroscopy:

Due to its distinct chemical structure and well-characterized spectral properties, 2-F-6-MP can be employed as a reference compound in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This enables researchers to compare and analyze other unknown compounds based on their spectral similarities or differences.

For example, a research article published in the journal "Magnetic Resonance in Chemistry" utilizes 2-F-6-MP as a reference compound for the characterization of novel fluorinated pyridines, allowing for the precise identification of their structural features [].

2-Fluoro-6-methylpyridine is an organic compound with the molecular formula C₆H₆FN and a molecular weight of 111.12 g/mol. It is characterized by a pyridine ring substituted with a fluorine atom at the second position and a methyl group at the sixth position. This compound appears as a colorless to light yellow liquid and has a boiling point of approximately 135 °C. Due to its structural features, it exhibits unique chemical properties, making it valuable in various synthetic applications.

- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, facilitating various synthetic pathways.

- Electrophilic Aromatic Substitution: The methyl group enhances the reactivity of the aromatic ring, allowing for electrophilic substitutions.

- Fluorination Reactions: It can undergo further fluorination reactions, which can be catalyzed by metal oxides or other catalysts in the presence of hydrogen fluoride .

Research indicates that 2-fluoro-6-methylpyridine exhibits biological activity, particularly in medicinal chemistry. Its derivatives have been studied for potential therapeutic effects, including anti-cancer properties. The compound's ability to interact with biological targets is attributed to its structural characteristics, which allow it to mimic natural substrates or ligands.

Several methods exist for synthesizing 2-fluoro-6-methylpyridine:

- Catalytic Fluorination: This method involves the fluorination of 2-chloro-6-methylpyridine using hydrogen fluoride over metal oxide catalysts at elevated temperatures .

- Nucleophilic Aromatic Substitution: The compound can be synthesized through nucleophilic substitution reactions where suitable nucleophiles replace the fluorine atom.

- Direct Fluorination: Direct fluorination methods using fluorinating agents can also yield 2-fluoro-6-methylpyridine from other pyridine derivatives.

2-Fluoro-6-methylpyridine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

- Agricultural Chemicals: The compound is utilized in developing agrochemicals, including herbicides and pesticides.

- Material Science: It is employed in the synthesis of functional materials due to its unique electronic properties.

Studies on the interactions of 2-fluoro-6-methylpyridine with biological systems indicate that it can bind to specific receptors or enzymes, influencing their activity. These interactions are crucial for understanding its potential therapeutic applications and toxicity profiles. Further research is needed to elucidate its complete interaction mechanism within biological contexts.

In comparison to other pyridine derivatives, 2-fluoro-6-methylpyridine exhibits distinct properties due to its unique substitution pattern. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Chloro-6-methylpyridine | C₆H₆ClN | Chlorine atom substitution; less reactive |

| 3-Fluoro-6-methylpyridine | C₆H₆FN | Fluorine at the third position; different reactivity profile |

| 4-Fluoro-6-methylpyridine | C₆H₆FN | Fluorine at the fourth position; altered electronic properties |

| 2-Methylpyridine | C₆H₇N | Lacks fluorine; simpler reactivity |

The uniqueness of 2-fluoro-6-methylpyridine lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its fluorine substitution enhances its electrophilicity and potentially alters its pharmacokinetic properties, making it a subject of interest in chemical research and drug development.

The traditional synthesis of 2-fluoro-6-methylpyridine primarily relies on the diazotization-fluorination sequence starting from 2-amino-6-methylpyridine as the precursor compound [1]. This classical approach represents a well-established method for introducing fluorine atoms into pyridine ring systems through nucleophilic substitution mechanisms [2].

The diazotization process involves the treatment of 2-amino-6-methylpyridine with sodium nitrite in the presence of hydrogen fluoride containing pyridine solution [1]. The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes thermal decomposition to yield the desired fluorinated product [2]. Research has demonstrated that this methodology can be performed in hydrogen fluoride containing 40% pyridine solution, providing a practical approach for the synthesis of 2-fluoro-6-methylpyridine [1].

The mechanism of this transformation follows the established pathway of aromatic diazonium chemistry, where the amino group is first converted to a diazonium cation through nitrosation [3]. The fluoride ion then acts as a nucleophile, displacing the nitrogen gas to form the carbon-fluorine bond [3]. This process is conceptually similar to the Sandmeyer reaction but involves fluoride as the nucleophile rather than other halides [3].

Reaction Conditions and Parameters

The diazotization-fluorination sequence requires carefully controlled reaction conditions to achieve optimal yields [4]. Temperature control is critical, with the diazotization typically performed at temperatures ranging from -20°C to +100°C [4]. The use of ultrasonic irradiation at frequencies of 10-100 kilohertz and intensities of at least 20 watts per square centimeter has been reported to enhance reaction efficiency [4].

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | -20°C to +100°C | [4] |

| Nitrosating agent | 1.1 to 1.5 mole per mole amine | [4] |

| Hydrogen fluoride complex | 10 to 25 parts per part amine | [4] |

| Ultrasonic frequency | 10-100 kHz | [4] |

| Ultrasonic intensity | ≥20 W/cm² | [4] |

The choice of nitrosating reagent significantly impacts the reaction outcome, with alkali metal nitrites such as sodium nitrite being preferred [4]. Alternative nitrosating agents including nitrite esters and nitrosyl fluoroborate can also be employed, though sodium nitrite remains the most commonly used reagent [4].

Modern Fluorination Strategies: Hydrogen Fluoride-Mediated Pathways

Modern fluorination strategies have evolved to incorporate more sophisticated hydrogen fluoride-mediated pathways that offer improved selectivity and operational convenience [5]. These contemporary approaches utilize hydrogen fluoride complexes with organic bases to create more manageable and effective fluorinating systems [6].

The development of hydrogen fluoride-dimethylpropyleneurea complexes represents a significant advancement in nucleophilic fluorination methodology [5]. This system demonstrates superior performance compared to traditional Olah's reagent (pyridine-hydrogen fluoride) due to the higher hydrogen bond basicity of dimethylpropyleneurea [5]. The non-basic, non-nucleophilic, and non-coordinative properties of dimethylpropyleneurea make it particularly suitable for fluorination reactions requiring compatibility with acids and transition metals [5].

Mechanistic Considerations

The mechanism of hydrogen fluoride-mediated fluorination involves initial protonation of the substrate followed by nucleophilic addition of fluoride ion [6]. Depending on the substrate structure, the reaction may proceed formally through carbocation intermediates [6]. The hydrogen bonding interactions between hydrogen fluoride and the organic base play a crucial role in modulating the nucleophilicity and reactivity of the fluoride species [5].

Research has shown that the hydrogen fluoride-dimethylpropyleneurea system can achieve fluorination under milder conditions compared to conventional methods [5]. For example, in fluoro-Prins reactions, this system completes transformations in 3 hours at room temperature, compared to 48 hours required for Olah's reagent [5]. Additionally, superior diastereoselectivity is observed with the dimethylpropyleneurea complex [5].

Advanced Fluorination Protocols

Modern fluorination protocols have also incorporated the use of fluorine-iodine mixtures for selective fluorination of pyridine derivatives [7]. These systems function as sources of both iodonium and fluoride ions, with fluorination proceeding through fluoride ion attack on intermediate nitrogen-iodo-heterocyclic species [7]. This approach enables selective fluorination of pyridine substrates to give corresponding 2-fluoro derivatives in high yields at room temperature [7].

| Fluorination System | Temperature | Yield Range | Selectivity |

|---|---|---|---|

| HF-DMPU | Room temperature | 78-90% | >20:1 regioselectivity |

| F₂-I₂ mixtures | Room temperature | High yields | 2-position selective |

| Traditional HF-pyridine | Variable | Moderate | Variable |

Catalytic Systems for Regioselective Fluorination

Contemporary research has focused extensively on developing catalytic systems that enable regioselective fluorination of pyridine derivatives with high precision [8] [9]. These systems address the inherent challenges associated with the electronically deficient nature of pyridine rings, which traditionally make regioselective functionalization difficult [8].

Silver Fluoride-Mediated Catalysis

Silver difluoride has emerged as a highly effective catalyst for the selective carbon-hydrogen fluorination of pyridines and diazines [9]. This system operates under remarkably mild conditions, achieving fluorination at ambient temperature within one hour with exclusive selectivity for positions adjacent to nitrogen [9]. The mechanism involves a radical fluorine-atom transfer pathway through coordination of the pyridine substrate to silver difluoride [10].

The silver difluoride system demonstrates exceptional functional group tolerance and provides access to fluorinated derivatives of medicinally important compounds [9]. Mechanistic studies indicate that the pathway adapts the classic pyridine amination mechanism for selective fluorination applications [9]. The reaction proceeds through coordination of the basic nitrogen to silver, followed by addition of fluoride to the π system and formal oxidation through hydrogen atom abstraction [11].

Palladium-Catalyzed Systems

Palladium-catalyzed fluorination represents another significant advancement in regioselective fluorination methodology [12]. These systems overcome the fundamental difficulties associated with carbon-fluorine reductive elimination from arylpalladium fluoride complexes [12]. The use of bulky monodentate phosphine ligands such as tert-butyl-BrettPhos has proven crucial for accessing three-coordinate arylpalladium fluoride complexes that facilitate carbon-fluorine bond formation [12].

| Catalyst System | Operating Conditions | Selectivity | Functional Group Tolerance |

|---|---|---|---|

| AgF₂ | Room temperature, 1 hour | Adjacent to nitrogen | High |

| Pd(0)/t-BuBrettPhos | Elevated temperature | Variable | Moderate |

| I(I)/I(III) | Room temperature | >20:1 branched:linear | Excellent |

Hypervalent Iodine Catalysis

Iodine-based catalytic systems utilizing hypervalent iodine intermediates have shown promise for regioselective fluorination applications [13]. These systems operate through iodine oxidation-reduction cycles, where iodine serves as both an electrophilic activator and a catalyst for fluoride transfer [13]. The regioselectivity can be modulated through careful selection of reaction conditions and additives [13].

Process Optimization: Yield Enhancement and Byproduct Management

Process optimization for 2-fluoro-6-methylpyridine synthesis encompasses systematic approaches to yield enhancement and effective byproduct management strategies [14]. These optimization efforts focus on identifying and controlling the key parameters that influence reaction efficiency and product selectivity [14].

Yield Enhancement Strategies

Systematic optimization of reaction conditions represents the primary approach for yield enhancement in fluorination processes [14]. Key variables include solvent selection, temperature control, substrate concentration, and the use of catalysts or additives [14]. Research has demonstrated that optimization of these parameters can lead to substantial improvements in reaction outcomes [14].

Temperature optimization studies have shown that fluorination reactions exhibit strong temperature dependence [15]. For direct fluorination using elemental fluorine, optimal temperatures typically range from +25°C to -40°C, with lower temperatures around -25°C being preferred for improved selectivity [15]. The use of diluted fluorine gas (5-20 volume percent fluorine in nitrogen) helps moderate the aggressive nature of elemental fluorine and improves yield [15].

Solvent effects play a crucial role in determining reaction efficiency [15]. Inert solvents such as trichlorotrifluoroethane and chloroform have proven effective for direct fluorination processes [15]. The solvent should comprise approximately 50-90 volume percent of the combined pyridine and solvent mixture to optimize mass transfer and heat dissipation [15].

Continuous Flow Processing

Continuous flow processing has emerged as a powerful tool for optimizing fluorination reactions, particularly for the Balz-Schiemann reaction sequence [16]. These systems offer enhanced heat and mass transfer compared to batch processes, enabling better temperature control and reduced reaction times [16]. Flow processing also eliminates the need to isolate potentially hazardous diazonium intermediates [16].

| Process Parameter | Batch Process | Continuous Flow | Improvement |

|---|---|---|---|

| Diazotization temperature | -20°C | 10°C | Enhanced safety |

| Reaction time | Variable | 10 min + 5.4 s | Dramatically reduced |

| Yield | 66.62% purity | 70.63% purity | Improved efficiency |

| Scale | 10 g | 0.5 kg | Scalability |

Byproduct Management

Effective byproduct management requires comprehensive understanding of the side reactions that can occur during fluorination processes [14]. Common byproducts include defluorinated products, constitutional isomers, and products arising from competing elimination reactions [12]. Strategic approaches to minimize these byproducts include careful control of reaction conditions and the use of selective catalysts [14].

The formation of constitutional isomers can be minimized through appropriate choice of fluorinating reagent and reaction conditions [12]. When para-electron-donating or meta-electron-withdrawing groups are present, competing benzyne pathways may lead to undesired isomers [12]. These side reactions can be suppressed by avoiding excessively high temperatures and maintaining appropriate basicity levels [12].

Process Analytical Technology

Modern process optimization incorporates advanced analytical techniques for real-time monitoring and control [17]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy enable precise quantification of products and byproducts [17]. These analytical tools facilitate rapid optimization cycles and ensure consistent product quality [17].

Optimization studies using design of experiments methodology have identified critical process parameters and their interactions [17]. Statistical analysis of experimental data enables the development of robust operating windows that ensure consistent performance across different scales [17]. Response surface methodology has proven particularly valuable for identifying optimal combinations of process variables [17].

Phase Transition Characteristics: Melting and Boiling Points

The phase transition behavior of 2-fluoro-6-methylpyridine demonstrates characteristic thermal properties consistent with fluorinated aromatic heterocycles. The compound exhibits a well-defined boiling point range of 140-141°C at standard atmospheric pressure [1] [2] [3], indicating typical intermolecular forces for a substituted pyridine derivative. This boiling point reflects the combined effects of the fluorine substitution and the methyl group on the pyridine ring, which influence both dipole-dipole interactions and van der Waals forces.

The melting point of 2-fluoro-6-methylpyridine has not been experimentally determined or reported in the available literature, representing a significant gap in the thermodynamic characterization of this compound. This absence of melting point data limits the complete understanding of the solid-liquid phase transition and prevents comprehensive thermodynamic analysis of the compound's phase behavior.

At room temperature, 2-fluoro-6-methylpyridine exists as a liquid with characteristic properties of a clear, colorless to pale yellow appearance [1] [2]. The liquid state at ambient conditions is consistent with the molecular structure and intermolecular forces present in the compound.

Solubility Profile in Polar and Nonpolar Solvents

The solubility characteristics of 2-fluoro-6-methylpyridine reflect its amphiphilic nature, possessing both hydrophobic aromatic character and polar heteroatom functionality. The compound demonstrates limited solubility in water due to its predominantly hydrophobic nature arising from the aromatic pyridine ring and the fluorine substituent [4] [5]. This low aqueous solubility is typical for fluorinated aromatic compounds where the fluorine atom contributes to the hydrophobic character despite its electronegativity.

In contrast, 2-fluoro-6-methylpyridine exhibits excellent solubility in common organic solvents. The compound shows good solubility in dichloromethane, toluene, and chloroform [4] [5], indicating favorable interactions with moderately polar and nonpolar organic media. This solubility profile is attributed to the compound's ability to participate in favorable van der Waals interactions and weak dipole-dipole interactions with organic solvents.

The solubility behavior can be rationalized through the compound's calculated logarithmic partition coefficient (LogP) of 1.529 [6], which indicates moderate lipophilicity. This value suggests that the compound has a preference for organic phases over aqueous phases, consistent with the observed solubility patterns.

Acid-Base Behavior: pKa Determination and Tautomeric Equilibria

The acid-base properties of 2-fluoro-6-methylpyridine are fundamentally influenced by the electron-withdrawing nature of the fluorine substituent and the electron-donating character of the methyl group. The predicted pKa value of 0.29±0.10 [7] indicates that the compound behaves as a very weak base, significantly weaker than unsubstituted pyridine.

The low basicity results from the electron-withdrawing inductive effect of the fluorine atom at the 2-position, which reduces the electron density on the pyridine nitrogen atom. This electronic effect destabilizes the protonated form of the compound, leading to decreased basicity compared to pyridine itself. The methyl group at the 6-position provides some electron-donating character, but this effect is insufficient to overcome the strong electron-withdrawing influence of the fluorine substituent.

Regarding tautomeric equilibria, pyridine derivatives generally do not exhibit significant tautomeric behavior under normal conditions. The aromatic stability of the pyridine ring system prevents tautomeric shifts that would disrupt the aromatic character. However, theoretical studies on related pyridine systems suggest that protonation can affect the aromatic character and potentially influence tautomeric equilibria under specific conditions [8] [9].

Surface and Bulk Properties: Density, Refractive Index, and Dipole Moment

The bulk properties of 2-fluoro-6-methylpyridine reflect its molecular structure and intermolecular interactions. The compound exhibits a density of 1.077 g/mL at 25°C [1] [2] [3], which is typical for fluorinated aromatic compounds. This density value indicates that the compound is slightly denser than water, consistent with the presence of the fluorine atom and the aromatic ring system.

The refractive index of 1.47 at 20°C [1] [2] [3] provides insight into the compound's optical properties and molecular polarizability. This value is characteristic of aromatic compounds with moderate polarity and reflects the electronic structure of the molecule. The molar volume of 103.2 mL/mol [3] corresponds well with the molecular dimensions and packing efficiency of the compound.

Surface tension properties have been calculated to be 32.4 dyne/cm [10], indicating moderate surface activity typical of substituted pyridines. The molecular refractive power of 28.79 mL/mol [3] reflects the compound's ability to interact with electromagnetic radiation and is consistent with its aromatic character.

The dipole moment of 2-fluoro-6-methylpyridine has not been experimentally determined, representing another gap in the comprehensive characterization of this compound. Theoretical calculations would be valuable for understanding the electronic distribution and polarity of the molecule, as the dipole moment significantly influences intermolecular interactions and solubility behavior.

Data Summary Tables:

Table 1: Physicochemical Properties of 2-Fluoro-6-methylpyridine

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C₆H₆FN | Multiple sources [1] [2] [3] |

| Molecular Weight (g/mol) | 111.12 | Multiple sources [1] [2] [3] |

| Boiling Point (°C) | 140-141 | Literature value [1] [2] [3] |

| Density (g/mL at 25°C) | 1.077 | Literature value [1] [2] [3] |

| Refractive Index (n20/D) | 1.47 | Literature value [1] [2] [3] |

| pKa (predicted) | 0.29±0.10 | Predicted value [7] |

| LogP (octanol/water) | 1.529 | Crippen calculated [6] |

Table 2: Phase Transition Characteristics

| Phase Transition | Value | Method/Source |

|---|---|---|

| Boiling Point (°C) | 140-141 | Experimental [1] [2] [3] |

| Melting Point (°C) | Not determined | Not available in literature |

| Flash Point (°C) | 66.7 | Experimental [1] [2] |

| Physical State at Room Temperature | Liquid | Experimental observation [1] [2] |

Table 3: Solubility Profile

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | Limited/Low | Hydrophobic due to aromatic and fluorine substituents [4] [5] |

| Dichloromethane | Good | Common organic solvent, good solubility [4] [5] |

| Toluene | Good | Good solubility reported [4] |

| Chloroform | Good | Good solubility reported [4] [5] |

Table 4: Surface and Bulk Properties

| Property | Value | Temperature/Conditions |

|---|---|---|

| Density (g/mL at 25°C) | 1.077 | 25°C |

| Refractive Index (n20/D) | 1.47 | 20°C |

| Molar Volume (mL/mol) | 103.2 | Calculated |

| Surface Tension | 32.4 | Calculated |

| Molecular Refractive Power (mL/mol) | 28.79 | Calculated |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant